molecular formula C9H9N3OS2 B3725681 (2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B3725681
M. Wt: 239.3 g/mol
InChI Key: ZAGQQCYYJRJTBK-WMZJFQQLSA-N
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Description

(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a hydrazone linkage to a methylthiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 5-methylthiophene-2-carbaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch reactors: For controlled reaction conditions

    Continuous flow reactors: For efficient and scalable production

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Halogenating agents like N-bromosuccinimide for bromination

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding amines or alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry

    Synthesis: Intermediate in the synthesis of more complex molecules

Biology

    Antimicrobial: Potential antimicrobial properties against various pathogens

    Antioxidant: Exhibits antioxidant activity in biological assays

Medicine

    Drug Development: Investigated for potential use in developing new pharmaceuticals

    Therapeutic Agents: Potential use as therapeutic agents for various diseases

Industry

    Material Science: Used in the development of new materials with specific properties

    Agriculture: Potential use in agrochemicals for pest control

Mechanism of Action

The mechanism of action of (2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways

    Reactive Oxygen Species (ROS) Scavenging: Neutralizing ROS to prevent cellular damage

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone core structures

    Hydrazones: Compounds with hydrazone linkages to various aromatic or heterocyclic moieties

Uniqueness

    Structural Features: Unique combination of thiazolidinone and methylthiophene moieties

    Biological Activity: Distinct biological activities compared to other similar compounds

    Synthetic Accessibility: Relatively straightforward synthesis compared to more complex analogs

Conclusion

(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one is a versatile compound with significant potential in various fields of research. Its unique structure and diverse reactivity make it an attractive target for further study and application.

Properties

IUPAC Name

(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-6-2-3-7(15-6)4-10-12-9-11-8(13)5-14-9/h2-4H,5H2,1H3,(H,11,12,13)/b10-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGQQCYYJRJTBK-WMZJFQQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=NN=C2NC(=O)CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=N\N=C\2/NC(=O)CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 2
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(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 3
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 5
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Reactant of Route 6
(2E)-2-[(Z)-(5-methylthiophen-2-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

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